2-Chloro-4-nitrophenyl-N-acetylglucosaminide

Beschreibung

Molecular Architecture and Stereochemical Configuration

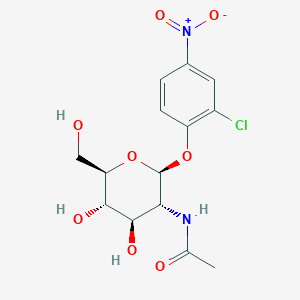

The molecular architecture of this compound encompasses a complex arrangement of functional groups arranged around a beta-D-glucopyranose core structure. The compound possesses the molecular formula C14H17ClN2O8 with a molecular weight of 376.74 grams per mole. The systematic International Union of Pure and Applied Chemistry name for this compound is N-[(2S,3R,4R,5S,6R)-2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide, which precisely defines the stereochemical configuration at each chiral center.

The stereochemical configuration follows the beta-D-glucopyranose pattern with specific absolute configurations at carbon positions 2, 3, 4, 5, and 6 of the sugar ring. The anomeric carbon at position 1 exhibits beta configuration, establishing the glycosidic linkage between the sugar moiety and the aromatic aglycone. The acetamido group occupies the equatorial position at carbon 2, while hydroxyl groups at positions 3 and 4 maintain their characteristic axial and equatorial orientations respectively. The primary hydroxyl group at carbon 6 extends freely from the ring structure, contributing to the overall molecular flexibility and solvent interactions.

The aromatic component consists of a chlorinated and nitrated phenyl ring system bearing substituents at positions 2 and 4 respectively. The chlorine atom occupies the ortho position relative to the glycosidic oxygen linkage, while the nitro group extends from the para position, creating a distinctive electronic environment that contributes to the compound's chromogenic properties. This substitution pattern generates significant electronic effects throughout the aromatic system, influencing both reactivity and spectroscopic behavior.

Crystallographic and Conformational Analysis

Crystallographic analysis reveals that this compound adopts specific conformational preferences in the solid state. The compound crystallizes as white needle crystals with a characteristic melting point of 168 degrees Celsius, indicating substantial intermolecular interactions in the crystal lattice. The crystalline form demonstrates stability under standard laboratory conditions and exhibits reproducible physical properties suitable for analytical applications.

The glucose ring adopts the characteristic chair conformation, minimizing steric interactions between substituents and maximizing stability through optimal bond angles and distances. The anomeric effect stabilizes the beta configuration at the glycosidic linkage, with the aromatic aglycone occupying the equatorial position. This arrangement minimizes unfavorable 1,3-diaxial interactions while maintaining optimal orbital overlap for electronic stabilization.

Three-dimensional conformational analysis indicates that the molecule can adopt multiple low-energy conformations, particularly involving rotation around the glycosidic bond and flexibility in the acetamido side chain. The aromatic ring system maintains planarity, with the chlorine and nitro substituents lying within the same plane as the benzene ring. Computational modeling suggests that the molecule exhibits moderate flexibility in solution, allowing for conformational adaptation during enzyme binding and recognition processes.

Spectroscopic Profiling (Nuclear Magnetic Resonance, Infrared, Ultraviolet-Visible)

Nuclear magnetic resonance spectroscopy provides detailed insights into the molecular structure and dynamic behavior of this compound. Proton nuclear magnetic resonance analysis reveals characteristic signals for the acetyl methyl group appearing as a singlet at 1.96 parts per million in deuterated chloroform. Additional acetyl signals appear at 2.06 parts per million, indicating the presence of multiple acetyl environments in protected intermediates. The sugar ring protons display complex multipicity patterns between 3.9 and 4.5 parts per million, reflecting the intricate coupling relationships within the glucose framework. The anomeric proton appears as a distinctive doublet at 5.50 parts per million with a coupling constant of 3.5 Hertz, confirming the beta configuration at the anomeric center.

Infrared spectroscopy demonstrates characteristic absorption bands that confirm the presence of specific functional groups within the molecule. The spectrum exhibits strong absorption at 3280 reciprocal centimeters, attributable to nitrogen-hydrogen stretching vibrations of the acetamido group. Carbonyl stretching appears prominently at 1650 reciprocal centimeters, corresponding to the amide carbonyl functionality. The nitro group contributes characteristic asymmetric and symmetric stretching vibrations at 1530 reciprocal centimeters, while aromatic carbon-hydrogen bending modes appear at 754 reciprocal centimeters. These spectroscopic fingerprints enable reliable identification and purity assessment of the compound.

Ultraviolet-visible spectroscopy reveals important chromogenic properties that underlie the compound's utility in enzymatic assays. The aromatic chromophore exhibits maximum absorption around 400 nanometers, with the exact wavelength depending on pH conditions and solvent environment. Under physiological pH conditions, the compound displays relatively low absorbance, but upon enzymatic cleavage and release of the 2-chloro-4-nitrophenol aglycone, significant color development occurs. The released phenolic product shows enhanced absorption with an extinction coefficient of approximately 16,000 inverse molar per centimeter at 400 nanometers under alkaline conditions. This dramatic spectroscopic change forms the basis for quantitative enzymatic activity measurements.

Thermodynamic Properties and Stability Under Varied Conditions

The thermodynamic properties of this compound reflect its structural stability and environmental responsiveness. The compound demonstrates moderate thermal stability with a well-defined melting point of 168 degrees Celsius, indicating substantial intermolecular cohesive forces in the crystalline state. Thermal analysis suggests that the molecule maintains structural integrity up to its melting point, beyond which decomposition may occur through multiple pathways involving glycosidic bond cleavage and aromatic degradation.

Solubility characteristics vary significantly with solvent polarity and pH conditions. The compound exhibits limited solubility in pure water but shows enhanced dissolution in polar organic solvents such as dimethyl sulfoxide and heated methanol. This solubility profile reflects the amphiphilic nature of the molecule, with hydrophilic sugar components and lipophilic aromatic regions contributing to complex solvation behavior. In aqueous buffer systems suitable for enzymatic assays, solubility can be enhanced through the use of co-solvents or inclusion compounds such as cyclodextrins.

pH stability studies reveal that this compound maintains structural integrity across a wide pH range typical of biological systems. The compound shows particular stability under mildly acidic to neutral conditions, which correspond to optimal enzymatic assay parameters. The pKa value of the potential release product 2-chloro-4-nitrophenol is approximately 5.5, influencing the pH-dependent spectroscopic properties and detection sensitivity. Under strongly alkaline conditions, the compound may undergo hydrolytic degradation, while extreme acidic conditions can lead to protonation effects that alter its chromogenic behavior.

Storage stability assessments indicate that the compound maintains chemical integrity when stored at minus 20 degrees Celsius under inert atmospheric conditions. The material exhibits hygroscopic properties, necessitating careful moisture control during storage and handling. Long-term stability studies demonstrate minimal degradation over extended periods when appropriate storage conditions are maintained, supporting its utility as a reliable analytical reagent. Temperature cycling and freeze-thaw studies confirm robust stability characteristics suitable for routine laboratory applications.

Eigenschaften

IUPAC Name |

N-[(2S,3R,4R,5S,6R)-2-(2-chloro-4-nitrophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17ClN2O8/c1-6(19)16-11-13(21)12(20)10(5-18)25-14(11)24-9-3-2-7(17(22)23)4-8(9)15/h2-4,10-14,18,20-21H,5H2,1H3,(H,16,19)/t10-,11-,12-,13-,14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBBCYDPSFMEFFL-DHGKCCLASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1C(C(C(OC1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=C(C=C(C=C2)[N+](=O)[O-])Cl)CO)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17ClN2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70145952 | |

| Record name | 2-Chloro-4-nitrophenyl-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103614-82-0 | |

| Record name | 2-Chloro-4-nitrophenyl-N-acetylglucosaminide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103614820 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Chloro-4-nitrophenyl-N-acetylglucosaminide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70145952 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Koenigs-Knorr Glycosylation

This method involves activating the anomeric carbon of GlcNAc with a halogen (e.g., bromine or chlorine) to form a glycosyl halide, which subsequently reacts with 2-chloro-4-nitrophenol in the presence of a silver salt catalyst (e.g., silver triflate). Key steps include:

-

Protection of hydroxyl groups : To prevent undesired side reactions, non-reacting hydroxyl groups on GlcNAc are protected using acetyl or benzyl groups.

-

Glycosyl donor activation : Treatment of peracetylated GlcNAc with hydrogen bromide in acetic acid yields the glycosyl bromide intermediate.

-

Coupling reaction : The glycosyl bromide reacts with 2-chloro-4-nitrophenol under anhydrous conditions, typically in dichloromethane or acetonitrile, with silver triflate facilitating the formation of the β-glycosidic bond.

Example Conditions

| Parameter | Value |

|---|---|

| Reaction temperature | 0–25°C |

| Catalyst | Silver triflate (1.2 eq) |

| Solvent | Anhydrous DCM |

| Yield | 45–60% (reported for analogous nitrophenyl glycosides) |

Enzymatic Synthesis Using Glycosyltransferases

Enzymatic methods offer superior regioselectivity and avoid the need for protective group strategies. Recent studies demonstrate the utility of engineered glycosyltransferases (GTs) in synthesizing CNP-NAG through transglycosylation reactions.

Dual Glycosyltransferase-Catalyzed Reactions

A breakthrough approach involves coupling a sugar nucleotide-generating GT (e.g., OleD TDP-16 variant) with a glycoside-forming GT (e.g., GtfE) to drive the equilibrium toward CNP-NAG synthesis. The reaction mechanism proceeds as follows:

-

NDP-sugar generation : OleD TDP-16 catalyzes the transfer of GlcNAc from uridine diphosphate (UDP) to 2-chloro-4-nitrophenol, forming UDP-GlcNAc in situ.

-

Transglycosylation : GtfE utilizes UDP-GlcNAc to glycosylate the nitrophenyl acceptor, releasing CNP-NAG and free UDP.

Optimized Reaction Setup

| Component | Concentration/Amount |

|---|---|

| 2-Chloro-4-nitrophenol | 1 mM |

| UDP | 1 mM |

| OleD TDP-16 | 11 μM |

| GtfE | 11 μM |

| Temperature | 30–37°C |

| Reaction time | 24–48 hours |

| Yield | 53% (for analogous glucosides) |

This method’s efficiency stems from the continuous regeneration of UDP-GlcNAc, which circumvents product inhibition and enhances overall conversion rates.

Process Optimization and Scalability

Solvent and Temperature Effects

The choice of solvent significantly impacts reaction kinetics and yield. Polar aprotic solvents like dimethylformamide (DMF) enhance solubility of the nitrophenyl acceptor but may denature enzymes. In enzymatic setups, aqueous buffers (pH 7.0–7.5) with 10–20% co-solvents (e.g., glycerol) stabilize GT activity.

Catalytic Efficiency Enhancements

-

Enzyme engineering : Directed evolution of GTs has improved catalytic efficiency () for nitrophenyl acceptors by 10- to 20-fold.

-

Additives : Betaine (1–2 M) reduces substrate inhibition, while divalent cations (e.g., Mg) enhance GT binding affinity.

Analytical Characterization

Post-synthesis purification and validation are critical for ensuring product integrity.

Chromatographic Methods

Analyse Chemischer Reaktionen

Types of Reactions: 2-Chloro-4-nitrophenyl-N-acetylglucosaminide primarily undergoes hydrolysis reactions when used as a substrate in enzymatic assays. The hydrolysis is catalyzed by N-acetyl-beta-D-glucosaminidase, resulting in the release of 2-chloro-4-nitrophenol and N-acetyl-beta-D-glucosamine .

Common Reagents and Conditions: The hydrolysis reaction typically occurs under mild conditions, such as a pH range of 4.5 to 6.5, which is optimal for the activity of N-acetyl-beta-D-glucosaminidase. The reaction can be monitored spectrophotometrically by measuring the absorbance of 2-chloro-4-nitrophenol at 405 nm .

Major Products: The major products of the hydrolysis reaction are 2-chloro-4-nitrophenol and N-acetyl-beta-D-glucosamine. These products can be easily quantified to determine the enzymatic activity .

Wissenschaftliche Forschungsanwendungen

Enzymatic Assays

2-Chloro-4-nitrophenyl-N-acetylglucosaminide is widely utilized as a substrate for measuring the activity of N-acetyl-beta-D-glucosaminidase (NAG), an enzyme critical in various biological processes.

- Kinetic Rate Assays : The compound has been employed to improve kinetic rate assays for determining NAG activity in urine samples. In clinical chemistry, it has been shown to provide reliable measurements, facilitating the diagnosis of conditions related to lysosomal storage diseases .

- Spectrophotometric Detection : The release of 2-chloro-4-nitrophenol during the hydrolysis of this substrate can be measured spectrophotometrically, allowing for real-time monitoring of enzyme activity. This method provides a direct correlation between the nitrophenol concentration and enzyme activity, enhancing assay efficiency .

Glycosylation Studies

The compound plays a significant role in studying glycosylation patterns, particularly in mammalian cell lines.

- N-Glycosylation Patterns : Research has demonstrated that inhibiting GlcNAcase with specific inhibitors like this compound can alter N-glycan structures in Drosophila S2 cells. This alteration leads to more complex glycan patterns, which can be analyzed using high-performance liquid chromatography (HPLC) and mass spectrometry techniques .

- Substrate Specificity : The compound is also used to assess the substrate specificity of various glycosidases, providing insights into their catalytic mechanisms and potential applications in biotechnology .

Biocatalysis Applications

In applied biocatalysis, this compound has shown promise due to its ability to act as a substrate for β-N-acetylhexosaminidases.

- Enzyme Characterization : The compound has been utilized to characterize β-N-acetylhexosaminidases from various sources, including fungi. These enzymes exhibit dual catalytic activity and can hydrolyze both N-acetylglucosamine and N-acetylgalactosamine substrates, making them valuable for biotechnological applications .

- High Throughput Screening : The colorimetric product generated from the hydrolysis of this compound allows for high-throughput screening methods in enzyme assays. This capability enables researchers to rapidly evaluate enzyme activity across different conditions and substrates .

Case Studies and Research Findings

Wirkmechanismus

The mechanism of action of 2-Chloro-4-nitrophenyl-N-acetylglucosaminide involves its hydrolysis by N-acetyl-beta-D-glucosaminidase. The enzyme catalyzes the cleavage of the glycosidic bond between the glucosamine and the 2-chloro-4-nitrophenyl group, resulting in the release of 2-chloro-4-nitrophenol and N-acetyl-beta-D-glucosamine . The released 2-chloro-4-nitrophenol can be detected spectrophotometrically, providing a measure of the enzyme’s activity .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The structural and functional attributes of 2-chloro-4-nitrophenyl-N-acetylglucosaminide can be contextualized by comparing it to analogous nitrophenyl glycosides. Below is a detailed analysis:

Table 1: Key Properties of this compound and Related Compounds

Structural and Functional Differences

Aglycone Modifications :

- The 2-chloro-4-nitrophenyl group in the target compound enhances electron-withdrawing effects compared to the unsubstituted p-nitrophenyl group in p-nitrophenyl-N-acetylglucosaminide. This modification increases the extinction coefficient of the released chromophore, improving assay sensitivity .

Sugar Specificity :

- While this compound is tailored for enzymes recognizing N-acetylglucosamine (e.g., lysosomal β-hexosaminidases), 2-chloro-4-nitrophenyl-α-D-maltotrioside targets α-glucosidases or amylases due to its maltotriose trisaccharide structure .

Biologische Aktivität

2-Chloro-4-nitrophenyl-N-acetylglucosaminide (CNG) is a synthetic compound widely studied for its biological activities, particularly in enzymatic reactions and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including enzyme interactions, antibacterial properties, and implications in glycosylation processes.

CNG is characterized by the following molecular formula and structure:

- Molecular Formula : C₁₄H₁₇ClN₂O₈

- Molecular Weight : 364.75 g/mol

The compound features a chloro group and a nitrophenyl moiety that contribute to its reactivity and biological activity.

Enzymatic Activity

CNG has been extensively studied for its interaction with various glycosidases. It acts as a substrate for certain enzymes, leading to the release of nitrophenol, which can be quantitatively measured spectrophotometrically.

Enzyme Assays

The enzymatic hydrolysis of CNG has been evaluated using different conditions:

| Enzyme | Substrate Concentration (mM) | Reaction Volume (mL) | Enzyme Activity (U) | Spectrophotometric Wavelength (nm) |

|---|---|---|---|---|

| 4NP-GlcNAc | 1 | 2 | 0.2–0.3 | 420 |

| 2NP-Glc/GalNAc | 1 | 2 | 0.1–0.7 | 420 |

The results indicate that CNG is effectively hydrolyzed by specific N-acetylhexosaminidases, releasing 2-chloro-4-nitrophenol, which contributes to the colorimetric change used for quantification .

Antibacterial Activity

Recent studies have demonstrated the antibacterial properties of CNG against various strains of bacteria, including Klebsiella pneumoniae. The minimum inhibitory concentration (MIC) for CNG was determined to be significantly lower than its analogs, indicating enhanced potency.

MIC Results

| Compound | MIC (µg/mL) |

|---|---|

| CNG | 512 |

| Analog without chloro substituent | 1024 |

These findings suggest that the presence of the chloro atom enhances the antibacterial activity of CNG, making it a candidate for further development as an antimicrobial agent .

Glycosylation Processes

CNG plays a role in glycosylation reactions, particularly in the context of N-acetylglucosamine transferases. Studies have shown that it can serve as a substrate for various glycosyltransferases, influencing oligosaccharide synthesis.

The mechanism involves competitive inhibition or substrate mimicry where CNG interacts with glycosyltransferases, potentially altering the glycosylation patterns of proteins and lipids. This can have downstream effects on cellular signaling and protein function .

Case Studies and Research Findings

Several studies highlight the biological relevance of CNG:

- Glycosylation Studies : Research demonstrated that CNG could modify N-linked oligosaccharides in mammalian cells, impacting cell signaling pathways essential for growth and differentiation .

- Antimicrobial Testing : In vitro assays confirmed that CNG exhibits significant antibacterial activity against Klebsiella pneumoniae, suggesting its potential use in treating infections caused by multidrug-resistant bacteria .

- Enzymatic Specificity : Detailed kinetic studies revealed that specific N-acetylhexosaminidases show high catalytic efficiency when hydrolyzing CNG compared to other substrates, indicating its suitability as a model compound for studying enzyme specificity .

Q & A

Q. How is 2-chloro-4-nitrophenyl-N-acetylglucosaminide utilized in enzyme activity assays?

This compound acts as a chromogenic substrate for glycosidases, particularly β-N-acetylglucosaminidases. Upon enzymatic hydrolysis, it releases 2-chloro-4-nitrophenol, which exhibits strong absorbance at ~400–420 nm under alkaline conditions. This allows real-time quantification of enzyme activity via UV-Vis spectrophotometry. Key factors include substrate concentration (optimized via Michaelis-Menten kinetics), pH (typically 4.5–6.5 for glycosidases), and temperature control. Ensure proper calibration using a standard curve for the nitrophenol product .

Q. What experimental parameters are critical for determining enzyme specificity using this substrate?

- Substrate configuration : The β-anomeric configuration of the glucosaminide moiety is essential for compatibility with β-specific enzymes. Mismatched stereochemistry (e.g., α-anomer) will yield false negatives .

- Inhibition studies : Use competitive inhibitors like N-acetylglucosamine-thiazoline to confirm enzyme-substrate binding specificity.

- Comparative assays : Test against structurally related substrates (e.g., 4-nitrophenyl derivatives) to assess selectivity .

Q. How should researchers address variability in kinetic data from repeated assays?

- Pre-analytical factors : Standardize substrate purity (>98%, verified via HPLC) and storage conditions (desiccated, −20°C to prevent hydrolysis) .

- Instrument calibration : Regularly validate spectrophotometer wavelength accuracy and path length.

- Statistical rigor : Perform triplicate measurements and apply error propagation analysis to calculate kcat and KM .

Advanced Research Questions

Q. How can contradictions in enzyme kinetic data be resolved when using this substrate?

Contradictions often arise from:

- Non-Michaelis-Menten behavior : Check for substrate inhibition at high concentrations (>5 mM) using Lineweaver-Burk plots.

- Enzyme heterogeneity : Purify enzymes via affinity chromatography (e.g., chitin-binding domains for chitinases) to isolate isoforms with distinct kinetic profiles.

- pH-dependent activity : Use buffer systems (e.g., citrate-phosphate) to stabilize enzyme conformation across pH gradients .

Q. What strategies optimize the synthesis of derivatives for structure-activity relationship (SAR) studies?

- Protecting groups : Temporarily block hydroxyls with acetyl or benzoyl groups during glycosylation to improve regioselectivity.

- Glycosylation conditions : Employ Schmidt’s trichloroacetimidate method or Koenigs-Knorr reaction with AgOTf as a catalyst for β-linkage formation.

- Characterization : Validate products via <sup>1</sup>H/<sup>13</sup>C NMR (anomeric proton δ = 4.5–5.5 ppm for β-configuration) and mass spectrometry .

Q. How can fluorimetric and colorimetric detection methods be compared for sensitivity in enzyme assays?

- Colorimetric (this substrate) : Limit of detection (LOD) ~0.1–1 µM, suitable for high-activity enzymes.

- Fluorimetric (e.g., 4-methylumbelliferyl analogs) : LOD ~0.01–0.1 µM, ideal for low-abundance enzymes but requires quenching steps. Cross-validate results using both methods for critical experiments to rule out matrix interference .

Q. What structural modifications enhance substrate utility in complex biological matrices?

- Polar groups : Introduce sulfonate or carboxylate moieties to improve solubility in aqueous buffers.

- Biotinylation : Enable streptavidin-based immobilization for high-throughput microplate assays.

- Stability : Replace the nitrophenyl group with photostable alternatives (e.g., coumarin) for long-term imaging studies .

Methodological Notes

- Data interpretation : Always normalize enzyme activity to protein concentration (Bradford assay) and account for background hydrolysis by including substrate-only controls .

- Advanced tools : Use software like SHELXL for crystallographic studies of enzyme-substrate complexes to resolve binding modes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.